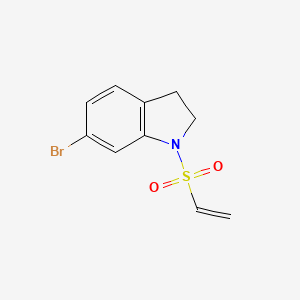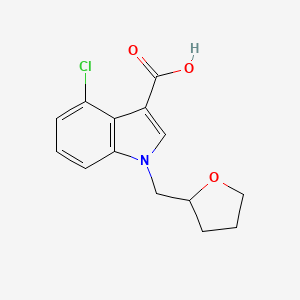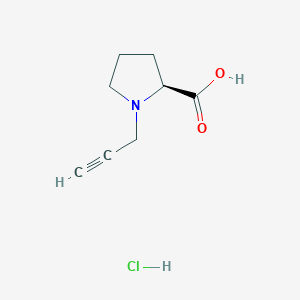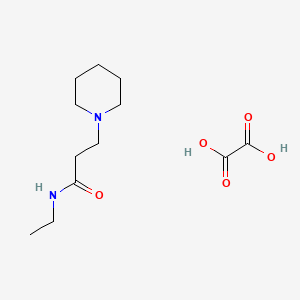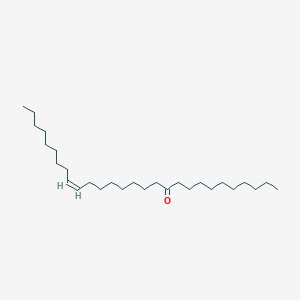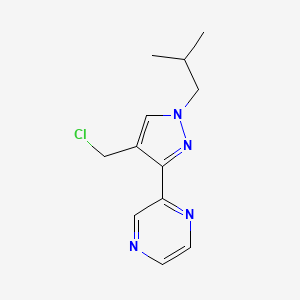
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
Vue d'ensemble
Description
Pyrazine is an important diazine with the nitrogen atoms occupying the 1,4-positions within an aromatic ring . Pyrazine and its derivatives find great importance in food and medicine courtesy of their chemical characteristics functionality, namely the chemistry of their nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves reactions with hydrazine . For example, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine (H2NNH2). Hydrazone formation is a variation of the imine forming reaction .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex, depending on the specific substituents attached to the pyrazine ring. For example, 2-(Chloromethyl)pyrazine hydrochloride has a linear formula of C5H6Cl2N2 .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. For instance, they can be involved in redox reactions . Electrochemistry can make an unequivocal contribution to the studies of redox reaction mechanisms of pyrazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives depend on their specific structure. For example, 2-(Chloromethyl)pyrazine hydrochloride is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pyrazole and pyrazine derivatives have been extensively studied for their diverse biological activities and their use as synthons in organic synthesis. They possess widespread biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these compounds involves condensation followed by cyclization or multicomponent reactions (MCRs), achieving high yields under various conditions, including microwave irradiation. These synthetic strategies enable the annelation of different heterocyclic nuclei with bioactive pyrazoles, thereby extending the categories of heterocyclic systems and providing valuable information for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pharmacological Effects and Drug Discovery
The review of patents and literature reveals that pyrazine derivatives have demonstrated a variety of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatment for arteriosclerosis, antiviral, and more. The diversity of these compounds in organisms and their numerous prominent pharmacological effects have attracted research interest, prompting further studies to develop more effective and clinically interesting compounds. This highlights the potential of pyrazine derivatives in drug discovery and the development of new therapeutic agents (Ferreira & Kaiser, 2012).
Material Science and High Energy Density Materials (HEDMs)
In material science, especially in the development of high energy density materials (HEDMs), azine energetic compounds, including pyrazine derivatives, have shown promise. Their application in propellants can improve the burning rate and reduce characteristic signals, while in mixed explosives, they can reduce sensitivity and enhance detonation performance. This class of compounds has broad application prospects in energetic materials, indicating the potential for research into novel compounds for specific applications in this field (Yongjin & Shuhong, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJFLNXWYJNCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)

